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Compound of Interest

Compound Name: L-Talose

Cat. No.: B119587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the de novo asymmetric

synthesis of L-Talose, a rare L-hexose of significant interest in medicinal chemistry and

glycobiology. The synthesis route described herein utilizes an iterative dihydroxylation strategy

starting from achiral precursors, offering a highly efficient and stereocontrolled pathway to L-

talo-γ-lactone, a direct precursor to L-Talose.

Introduction
L-Talose is an unnatural sugar analogue that has garnered attention for its potential

applications in the development of novel therapeutics and biological probes. Traditional

methods for obtaining L-sugars often involve lengthy synthetic sequences starting from

abundant D-sugars. De novo synthesis, which builds chiral molecules from achiral starting

materials using asymmetric catalysis, presents a more flexible and efficient alternative.

The strategy highlighted in these notes is based on the work of Ahmed and O'Doherty, which

employs a sequential osmium-catalyzed bis-dihydroxylation of a substituted (2Z,4E)-dienoate.

[1][2][3] The initial Sharpless asymmetric dihydroxylation establishes the initial stereocenters

and induces an in situ lactonization. A subsequent diastereoselective dihydroxylation completes

the stereochemical configuration of the talo-γ-lactone. This approach allows for the preparation

of either D- or L-talo-γ-lactones by selecting the appropriate chiral ligand in the first

dihydroxylation step.[1][2]
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Overall Synthetic Pathway
The synthesis of L-talo-γ-lactone proceeds through a three-step sequence starting from the

achiral aldehyde 7. The key transformations involve a Still-Gennari olefination to form the (Z,E)-

dienoate, followed by a Sharpless asymmetric dihydroxylation and a subsequent

diastereoselective dihydroxylation.

Step 1: Still-Gennari Olefination

Step 2: Sharpless Asymmetric Dihydroxylation Step 3: Diastereoselective Dihydroxylation

Aldehyde 7
(2Z,4E)-Dienoate 6

1. (CF3CH2O)2P(O)CH2CO2Et, 18-crown-6, t-BuOK
2. Aldehyde 7

(CF3CH2O)2P(O)CH2CO2Et

(S)-5-((S)-2'-(Benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one 8

AD-mix-α or AD-mix-β
(DHQ)2PHAL for L-series L-talo-γ-lactone 3OsO4, NMO

Click to download full resolution via product page

Caption: Overall workflow for the de novo asymmetric synthesis of L-talo-γ-lactone.

Quantitative Data Summary
The following table summarizes the reported yields and diastereoselectivity for the key steps in

the synthesis of L-talo-γ-lactone.
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Step Product
Starting
Material

Reagents
and
Condition
s

Yield (%)
Diastereo
meric
Ratio (dr)

Referenc
e

1

(2Z,4E)-

Ethyl 6-

(benzyloxy)

hexa-2,4-

dienoate

(6)

Aldehyde 7

(CF₃CH₂O)

₂P(O)CH₂C

O₂Et, 18-

crown-6, t-

BuOK,

THF, -78

°C

95% 12:1 (Z/E) [1]

2

(S)-5-

((S)-2'-

(Benzyloxy

)-1'-

hydroxyeth

yl)-furan-

2(5H)-one

(8)

Dienoate 6

K₃Fe(CN)₆,

K₂CO₃,

MeSO₂NH₂

,

(DHQ)₂PH

AL, OsO₄,

t-

BuOH/H₂O

, 0 °C

Not

specified

directly for

this step

Not

applicable
[1]

3
L-talo-γ-

lactone (3)
Furanone 8

OsO₄,

NMO,

MeOH, 0

°C

Not

specified

directly for

this step

5:1 [1]

3

(Improved)

TBS-

protected

L-talo-γ-

lactone

(11)

TBS-

protected

Furanone

10

OsO₄,

NMO,

MeOH, 0

°C

70% 10:1 [1]

Overall

L-talo-γ-

lactone (3)

from

Dienoate 8

Dienoate 8 Two steps 45% >95% ee [1]
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Experimental Protocols
The following are detailed protocols for the key experimental steps in the de novo asymmetric

synthesis of L-talo-γ-lactone.

Protocol 1: Synthesis of (2Z,4E)-Ethyl 6-
(benzyloxy)hexa-2,4-dienoate (6)
This protocol describes the Still-Gennari olefination to produce the (Z,E)-dienoate.

Materials:

(CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃

18-crown-6

Potassium tert-butoxide (t-BuOK)

Anhydrous Tetrahydrofuran (THF)

Aldehyde 7

Saturated aqueous NH₄Cl

Ether

Brine

Anhydrous Na₂SO₄

Silica gel for flash chromatography

Procedure:

A solution of (CF₃CH₂O)₂P(O)CH₂CO₂CH₂CH₃ (3 g, 9.0 mmol) and 18-crown-6 (7.1 g, 27.0

mmol) in THF (60 mL) is cooled to -78 °C.

t-BuOK (1.2 g, 10.8 mmol) is added, and the mixture is stirred for 15 minutes.
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A solution of aldehyde 7 (1.6 g, 9.1 mmol) in THF (10 mL, plus 5 mL for rinse) is added via

cannula.

The resulting mixture is stirred at -78 °C for 2.5 hours.

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

The bulk of the THF is removed under reduced pressure.

The residue is extracted with ether (3 x 30 mL).

The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and

concentrated.

The crude product is purified by flash chromatography on silica gel (25:1 v/v hexane/EtOAc)

to yield (2Z,4E)-Ethyl 6-(benzyloxy)hexa-2,4-dienoate (6) as a viscous oil.[1]

Protocol 2: Synthesis of (S)-5-((S)-2'-(Benzyloxy)-1'-
hydroxyethyl)-furan-2(5H)-one (8)
This protocol details the Sharpless asymmetric dihydroxylation and subsequent in situ

lactonization.

Materials:

tert-Butanol (t-BuOH)

Water

K₃Fe(CN)₆

K₂CO₃

MeSO₂NH₂

(DHQ)₂PHAL

OsO₄

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2546501/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (6)

Solid sodium sulfite

Procedure:

In a 100 mL round bottom flask, add 20 mL of t-BuOH, 20 mL of water, K₃Fe(CN)₆ (9.6 g, 29

mmol), K₂CO₃ (4.03 g, 29 mmol), MeSO₂NH₂ (0.93 g, 9.7 mmol), (DHQ)₂PHAL (158 mg, 0.2

mmol, 2.1 mol%), and OsO₄ (49 mg, 0.19 mmol, 2 mol%).

The mixture is stirred at room temperature for approximately 15 minutes and then cooled to

0 °C.

To this solution, add (2Z,4E)-ethyl 6-(benzyloxy)hexa-2,4-dienoate (6) (2.4 g, 9.7 mmol).

The reaction is stirred vigorously at 0 °C overnight.

The reaction is quenched with solid sodium sulfite (100 mg) at room temperature.[1] (Note:

Further purification details for this specific intermediate are not fully detailed in the source but

would typically involve extraction and chromatography.)

Protocol 3: Synthesis of L-talo-γ-lactone (3)
This protocol describes the final diastereoselective dihydroxylation to form the target lactone.

Materials:

(S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-one (8)

Methanol (MeOH)

50% N-methylmorpholine N-oxide (NMO) in H₂O

OsO₄

Solid sodium sulfite

Celite/Florisil
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Ethyl acetate

Anhydrous sodium sulfate

Procedure:

To a 25 mL round bottom flask, add (S)-5-((S)-2'-(benzyloxy)-1'-hydroxyethyl)-furan-2(5H)-

one (8) (100 mg, 0.42 mmol) and 1 mL of MeOH, then cool to 0 °C.

To this solution, add 0.3 mL of 50% NMO in H₂O (1.28 mmol) and OsO₄ (2.1 mg, 8 μmol, 2

mol%).

The reaction is stirred vigorously at 0 °C overnight.

The reaction is quenched with solid sodium sulfite (150 mg) at room temperature.

The reaction mixture is filtered through a pad of Celite/Florisil and eluted with 20 mL of 50%

ethyl acetate/MeOH.

The combined organic layers are dried over anhydrous sodium sulfate.[1] (Note: Further

purification would likely involve concentration and chromatography to isolate the pure L-talo-

γ-lactone.)

Key Chemical Transformations
The success of this synthetic route hinges on two critical, stereochemistry-defining reactions.

Caption: Key stereochemistry-determining steps in the L-Talose synthesis.

Conclusion
The de novo asymmetric synthesis of L-talo-γ-lactone via iterative dihydroxylation provides a

robust and efficient method for accessing this valuable rare sugar. The protocols and data

presented here offer a comprehensive guide for researchers in synthetic and medicinal

chemistry to produce L-Talose and its derivatives for further investigation. The ability to control

the stereochemical outcome by selecting the appropriate chiral ligand in the Sharpless

dihydroxylation step makes this a versatile strategy for synthesizing other rare sugars as well.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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